9-Ribosyl-trans-zeatin 5'-monophosphate

説明

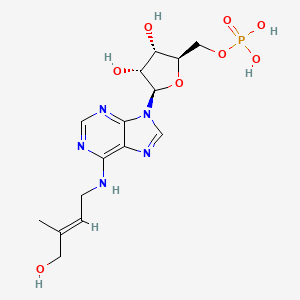

9-ribosyl-trans-zeatin 5'-monophosphate is a purine ribonucleoside 5'-monophosphate that is AMP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is an adenosine 5'-phosphate, a purine ribonucleoside 5'-monophosphate and a N-glycosylzeatin. It derives from an adenosine 5'-monophosphate. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-phosphate(2-).

生物活性

9-Ribosyl-trans-zeatin 5'-monophosphate (RZMP) is a significant compound belonging to the cytokinin class of plant hormones, which are vital for regulating various physiological processes in plants. This article delves into the biological activities of RZMP, its mechanisms of action, and its implications in agricultural and biotechnological applications.

Chemical Structure and Properties

This compound is characterized by the substitution of adenosine monophosphate (AMP) at position N-6 with a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. Its molecular formula is , with a molecular weight of approximately 345.26 g/mol . The hydrolysis of RZMP results in D-ribose 5-phosphate and trans-zeatin, catalyzed by specific enzymes involved in cytokinin biosynthesis .

Biological Activity

RZMP exhibits several critical biological activities:

- Promotion of Cell Division and Differentiation : RZMP plays a crucial role in stimulating cell division and differentiation, particularly in shoot and root growth. This activity is mediated through its interaction with specific receptors that activate downstream signaling pathways associated with growth .

- Response to Environmental Stimuli : The compound enhances plant responses to abiotic stresses, such as drought and salinity, by modulating physiological processes. It influences gene expression related to stress tolerance, thereby improving plant resilience under adverse conditions .

- Influence on Developmental Processes : RZMP is involved in various developmental processes, including leaf expansion and root morphology. Its activity is essential for optimal plant growth and development .

The biological activity of RZMP is primarily mediated through its interaction with cytokinin receptors located on the cell membrane. These interactions trigger signaling cascades that lead to changes in gene expression related to growth and stress responses. Some key mechanisms include:

- Cytokinin Signaling Pathway : Upon binding to its receptor, RZMP activates a series of phosphorylation events that result in the activation of transcription factors involved in cell division and differentiation .

- Gene Expression Modulation : RZMP influences the expression of genes associated with stress tolerance, such as those involved in proline synthesis and antioxidant production, enhancing the plant's ability to cope with environmental stresses .

Comparative Analysis

The following table summarizes the structural similarities and unique features of RZMP compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine Monophosphate | Base structure | Lacks the trans-zeatin moiety |

| Zeatin | Lacks ribose | Does not contain ribonucleotide structure |

| 9-Ribosyl-Zeatin | Similar base | Different substitution at N-6 |

| 9-Ribosyl-trans-zeatin 5'-diphosphate | Phosphorylated form | Contains two phosphate groups instead of one |

This comparison illustrates that while these compounds share certain structural elements, the unique substitution patterns in RZMP confer distinct biological activities relevant to plant biology .

Case Studies

Several studies have highlighted the efficacy of RZMP in enhancing plant growth and stress tolerance:

- Drought Stress Mitigation : A study demonstrated that application of RZMP significantly improved root biomass and water retention in tomato plants subjected to drought conditions. The treated plants exhibited higher levels of proline and antioxidant enzymes compared to untreated controls, indicating enhanced stress tolerance .

- Leaf Expansion Enhancement : Research on Arabidopsis thaliana showed that RZMP application led to increased leaf size and chlorophyll content, correlating with enhanced photosynthetic efficiency. This suggests that RZMP can be utilized to improve crop yields through better leaf development under optimal conditions .

- Agricultural Applications : Field trials have indicated that crops treated with RZMP exhibit improved growth rates and resilience against environmental stresses, making it a promising candidate for agricultural biostimulants aimed at enhancing crop productivity .

科学的研究の応用

Applications in Plant Biotechnology

9-Ribosyl-trans-zeatin 5'-monophosphate plays a crucial role in enhancing plant growth and development. Its applications include:

- Tissue Culture : This compound is utilized to promote shoot formation and root development in various plant species. Studies have shown that cytokinin ribosides, including this compound, significantly improve rooting efficiency and mass production in tissue culture systems .

- Stress Tolerance : The compound has been linked to increased stress tolerance in plants, enhancing their ability to withstand adverse environmental conditions. This is particularly beneficial in agricultural settings where crop resilience is critical .

- Biosynthesis and Metabolism : Understanding the biosynthetic pathways of cytokinins like this compound enables researchers to manipulate these pathways for improved agricultural outcomes. This includes enhancing nutrient uptake and optimizing growth conditions for various crops .

Medical Applications

Research indicates that this compound has potential therapeutic applications:

- Anticancer Activity : Studies have demonstrated that cytokinin ribosides exhibit cytotoxic effects against various cancer cell lines. For example, treatments with compounds similar to 9-ribosyl-trans-zeatin have resulted in apoptosis in multiple myeloma cells, highlighting its potential as a therapeutic agent .

- Cell Cycle Regulation : The compound influences cell cycle dynamics, leading to cell cycle arrest in specific cancer types. This mechanism is crucial for developing targeted cancer therapies using cytokinin derivatives .

Cosmetic Industry Applications

The cosmetic industry has begun to explore the benefits of cytokinin derivatives like this compound:

- Anti-Aging Treatments : Research has indicated that cytokinins can improve skin composition and structure, making them valuable ingredients in anti-aging formulations. Clinical trials have shown significant improvements in skin hydration and reduction of fine wrinkles when using products containing cytokinin derivatives .

- Skin Health Improvement : The application of these compounds has been associated with enhanced skin texture and appearance, making them appealing for cosmetic formulations targeting aging and photodamaged skin .

Case Studies

- Cytotoxic Effects on Cancer Cell Lines :

- Tissue Culture Efficiency :

- Cosmetic Formulation Trials :

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILMCCKFANGJQ-HNNGNKQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282922 | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25615-16-1 | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25615-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Zeatin riboside-5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。